2-(9h-Carbazol-9-yl)benzoic acid
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Overview
Description
2-(9H-Carbazol-9-yl)benzoic acid: is an organic compound that belongs to the class of carbazole derivatives. Carbazole is a nitrogen-containing aromatic heterocycle known for its excellent optoelectronic properties, high charge carrier mobility, and good environmental stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9H-Carbazol-9-yl)benzoic acid typically involves organic synthesis routes that include a series of reactions. One common method involves the reaction of carbazole with a suitable benzoic acid derivative under specific conditions. The reaction may require catalysts, solvents, and controlled temperatures to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring consistent quality and yield. The process may also involve purification steps such as recrystallization or chromatography to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-(9H-Carbazol-9-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The aromatic rings in the compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups into the aromatic rings .
Scientific Research Applications
2-(9H-Carbazol-9-yl)benzoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug development.
Mechanism of Action
The mechanism of action of 2-(9H-Carbazol-9-yl)benzoic acid involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to donate or accept electrons, making it useful in electronic applications. In biological systems, it may interact with proteins, enzymes, or nucleic acids, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(9H-Carbazol-9-yl)benzoic acid include:
- 4-(9H-Carbazol-9-yl)benzoic acid
- 2-(9H-Carbazol-9-yl)ethyl acrylate
- 2-(9H-Carbazol-9-yl)phenylboronic acid
Uniqueness
What sets this compound apart from similar compounds is its specific structure, which combines the carbazole moiety with a benzoic acid group. This unique combination imparts distinct electronic and chemical properties, making it valuable for specific applications in organic electronics and materials science .
Properties
CAS No. |
6286-88-0 |
---|---|
Molecular Formula |
C19H13NO2 |
Molecular Weight |
287.3 g/mol |
IUPAC Name |
2-carbazol-9-ylbenzoic acid |
InChI |
InChI=1S/C19H13NO2/c21-19(22)15-9-3-6-12-18(15)20-16-10-4-1-7-13(16)14-8-2-5-11-17(14)20/h1-12H,(H,21,22) |
InChI Key |
ADKWBMCELSRNFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=CC=C4C(=O)O |
Origin of Product |
United States |
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